Home > Products > Screening Compounds P35568 > Lissoclinamide 4
Lissoclinamide 4 - 120853-16-9

Lissoclinamide 4

Catalog Number: EVT-273258
CAS Number: 120853-16-9
Molecular Formula: C38H43N7O5S2
Molecular Weight: 741.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lissoclinamide 4 is a new cyclic peptide with cytotoxic activity from the ascidian Lissoclinum patella.
Source

Lissoclinamide 4 was first isolated from the marine tunicate Lissoclinum bistratum, which is known for producing various bioactive compounds. The extraction and characterization of lissoclinamide 4 have been documented in scientific literature, highlighting its potential as a lead compound for drug development .

Classification

Lissoclinamide 4 is classified as a cyclic peptide, specifically a member of the lissoclinamide family. These compounds are characterized by their cyclic structure formed through peptide bonds between amino acids, which contribute to their stability and biological activity.

Synthesis Analysis

Methods

The synthesis of lissoclinamide 4 can be approached through both total synthesis and biosynthetic pathways. Total synthesis involves constructing the compound from simpler organic molecules, while biosynthesis refers to the natural production within organisms.

Total Synthesis

A notable method for the total synthesis of lissoclinamide 4 involves solid-phase peptide synthesis. This technique allows for the sequential addition of amino acids to form the cyclic structure. The process typically includes:

  1. Loading of resin: The first amino acid is attached to a solid support.
  2. Coupling reactions: Subsequent amino acids are added using coupling reagents.
  3. Cyclization: The linear peptide chain is cyclized under specific conditions to form the final product.

The average yield from these synthetic routes can vary but has been reported to be efficient with careful optimization of reaction conditions .

Molecular Structure Analysis

Structure

Lissoclinamide 4 has a complex cyclic structure that includes several amino acid residues linked by peptide bonds. Its precise molecular formula and stereochemistry have been elucidated through advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Structural Data

  • Molecular Formula: C₁₉H₃₁N₃O₄
  • Molecular Weight: Approximately 357.48 g/mol
  • Stereochemistry: The specific configuration of chiral centers contributes to its biological activity and interaction with biological targets .
Chemical Reactions Analysis

Reactions

Lissoclinamide 4 can undergo various chemical reactions typical of cyclic peptides, including hydrolysis, oxidation, and reduction reactions. These reactions can modify its structure and potentially alter its biological activity.

Technical Details

The stability of lissoclinamide 4 under different conditions has been studied, revealing that it maintains its integrity in neutral pH but may degrade under extreme acidic or basic conditions. Furthermore, modifications at specific amino acid residues can enhance or diminish its cytotoxic properties .

Mechanism of Action

Process

The mechanism of action for lissoclinamide 4 primarily involves its interaction with cellular targets leading to cytotoxic effects. It has been shown to disrupt cellular processes, potentially through:

  1. Inhibition of protein synthesis: By interfering with ribosomal function.
  2. Induction of apoptosis: Triggering programmed cell death in cancer cells.

Data on Mechanism

Studies indicate that lissoclinamide 4 exhibits selectivity towards certain cancer cell lines, suggesting a targeted mechanism that warrants further investigation for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo hydrolysis and other reactions typical for cyclic peptides.

Relevant analyses include spectroscopic methods (NMR, IR) that confirm the structural integrity and purity of synthesized lissoclinamide 4 .

Applications

Scientific Uses

Lissoclinamide 4 has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents.
  • Biological Research: To study mechanisms of action related to cell signaling and apoptosis.
  • Natural Product Chemistry: As a model compound for synthesizing analogs with improved efficacy or reduced toxicity.

Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of significant interest in medicinal chemistry .

Biosynthetic Origins and Genetic Regulation of Lissoclinamide 4

Cyanobactin Pathway in Symbiotic Cyanobacteria

Lissoclinamide 4 is a cyclic peptide belonging to the cyanobactin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by symbiotic cyanobacteria. These compounds originate primarily from Prochloron didemni, an unculturable cyanobacterial symbiont residing in the tunicate Lissoclinum patella [1] [7]. Unlike non-ribosomal peptides, cyanobactins like Lissoclinamide 4 derive from ribosomal synthesis, where a precursor peptide encoded by the truE gene undergoes extensive enzymatic modifications [3] [9]. The biosynthetic pathway occurs entirely within the cyanobacterial symbiont, as confirmed by metagenomic analyses of tunicate samples from Fiji and the Solomon Islands, which detected prenylated cyclic peptides exclusively in Prochloron-enriched fractions [1] [8].

The pathway initiates with the translation of a precursor peptide (TruE) containing N-terminal leader sequences followed by hypervariable "cassettes" that encode the core peptide structures. Key post-translational modifications include:

  • Heterocyclization: Cysteine, serine, and threonine residues are converted to thiazoline and oxazoline rings by the cyclodehydratase TruD [1] [6].
  • Oxidation: Unlike patellamides, Lissoclinamide 4 retains reduced thiazoline rings due to the absence of an oxidase domain in TruG [1].
  • Prenylation: A unique O-prenylation at serine/threonine residues catalyzed by TruF enzymes [1] [9].

Table 1: Key Enzymes in Lissoclinamide 4 Biosynthesis

EnzymeFunctionDomain StructureEffect on Lissoclinamide 4
TruDHeterocyclizationE1-like, YcaOForms thiazoline/oxazoline rings
TruF1/F2PrenylationABBA prenyltransferaseAdds prenyl group to Ser/Thr
TruAProteolysisSubtilisin-like serine proteaseCleaves N-terminal leader
TruGMacrocyclizationSubtilisin-like proteaseCleaves C-terminus and cyclizes peptide

Role of the tru Gene Cluster in Ribosomal Peptide Synthesis

The 11-kb tru gene cluster is responsible for Lissoclinamide 4 biosynthesis and shares 98% sequence identity with the pat cluster for patellamides, except in critical regions governing substrate specificity and modifications [1] [8]. This cluster comprises seven core genes (truA, truB, truC, truD, truE, truF1/F2, truG), with truE encoding the precursor peptide central to structural diversification. The truE gene contains hypervariable cassettes flanked by conserved recognition sequences (RSII and RSIII) that direct enzymatic processing [1] [6] [9].

Notable features of the tru cluster include:

  • Gene Duplications: Two truF genes (truF1 and truF2) exist, sharing only 35% amino acid identity. Both are predicted prenyltransferases, with TruF1 essential for prenylation in Lissoclinamide 4 [1].
  • Divergent Domains: The C-terminal region of truD and the oxidase domain of truG exhibit low sequence identity (72%) with homologs in the pat cluster, explaining the absence of thiazole oxidation in Lissoclinamide 4 [1].
  • Substrate Flexibility: Knockout studies confirmed truB and truC are non-essential, while truF inactivation abolishes prenylation [1] [8].

Heterologous Production in Escherichia coli and Metabolic Engineering

Heterologous expression of the tru cluster in E. coli BL21(DE3) enabled de novo production of Lissoclinamide 4, yielding ~100 μg/L in fed-batch cultures [1] [3]. Key metabolic engineering strategies include:

  • Cluster Optimization: The entire 11-kb tru cluster was PCR-amplified, cloned into a fosmid vector, and expressed in E. coli. Fractionated extracts confirmed patellin 2/3 (structural analogs of Lissoclinamide 4) production [1].
  • Cassette Swapping: Replacement of native truE1 with truE2 (encoding trunkamide) via homologous recombination in yeast yielded hybrid peptides, demonstrating the modularity of the pathway [1].
  • Precursor Engineering: Site-directed mutagenesis of hypervariable cassettes in truE generated novel prenylated peptides, confirming the role of RS sequences in directing modifications [1] [9].

Table 2: Metabolic Engineering Approaches for Cyanobactin Production in E. coli

StrategyGenetic ModificationTiter AchievedReference Compound
Full-cluster expressiontru cluster in pCC1FOS100 μg/LPatellin 2/3
Cassette recombinationtruE1truE2 in yeastDetected via LC-MSTrunkamide
Knockout validationtruF1::smR0 μg/L (abolished production)Patellin 2/3

Evolutionary Diversification of Hypervariable Cassettes in patE

The hypervariable cassettes within precursor genes like patE and truE drive the evolutionary diversification of cyanobactins. These cassettes undergo rapid mutation, enabling single amino acid substitutions to generate new peptide variants [1] [6] [9]. In Prochloron symbionts, 29 distinct patE variants were identified across 46 tunicate specimens, with >99% identity outside the cassette regions [1] [8].

Mechanisms driving this diversification include:

  • Point Mutations: Single-nucleotide changes in core peptide sequences alter amino acid composition without disrupting enzymatic recognition. For example, a Val→Ile substitution in truE generates Lissoclinamide 4 instead of patellin 3 [1] [6].
  • Cassette Multiplicity: TruE3 encodes three core peptides (versus two in patE), allowing one precursor to yield multiple products [1].
  • Horizontal Transfer: Identical tru clusters in geographically isolated Prochloron strains suggest gene transfer between symbionts [1] [9].

Phylogenetic analysis reveals that cassette sequences evolve independently of flanking enzymatic genes, enabling combinatorial biosynthesis of diverse structures like Lissoclinamide 4, trunkamide, and patellins within the same pathway [1] [8].

Table 3: Evolutionary Features of Cyanobactin Precursor Cassettes

FeatureBiological RoleImpact on Diversity
Hypervariable coreEncodes peptide sequenceSingle mutations create new products (e.g., Lissoclinamide 4 vs. patellin 3)
Conserved RSII/RSIIIEnzyme recognitionAllows processing of variable cores
Multi-cassette precursorsSingle-peptide multi-productTruE3 encodes 3 peptides
Strain-specific cassettesNiche adaptationDifferent tunicates harbor unique truE variants

Structural Characteristics of Lissoclinamide 4

Lissoclinamide 4 is a cyclic heptapeptide characterized by the sequence cyclo(-Ile-Thz₋Prenyl-Oxz-Phe-Cys-Thz-Ile-), where Thz = thiazoline, Oxz = oxazoline, and Prenyl = O-prenylated serine [3] [6]. Key structural motifs include:

  • Heterocycles: One thiazoline (from Cys) and one oxazoline (from Ser) ring, both in reduced states [1] [9].
  • Prenylation: An O-prenyl modification at a serine residue, installed by TruF1 [1].
  • Macrocycle Size: A 21-membered ring formed by TruG-mediated cyclization [6] [8].

The structure distinguishes it from oxidized analogs like patellamides (containing thiazoles) and non-prenylated variants like trichamide [1] [9].

Properties

CAS Number

120853-16-9

Product Name

Lissoclinamide 4

IUPAC Name

(2S,8S,15R,18R,22S,25S,26R)-8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

Molecular Formula

C38H43N7O5S2

Molecular Weight

741.9 g/mol

InChI

InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22-,25-,26+,28+,29+,30+,31+/m1/s1

InChI Key

HKYACNDBJBTRBK-OZEYYBSUSA-N

SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Solubility

Soluble in DMSO

Synonyms

Lissoclinamide 4;

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.